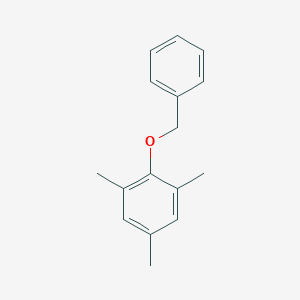
2-(Benzyloxy)-1,3,5-trimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzyloxy)-1,3,5-trimethylbenzene, also known as benzylated mesitylene, is a compound that belongs to the family of mesitylene derivatives. It is a colorless liquid that has a distinctive aromatic odor. This compound is widely used in scientific research due to its unique properties and potential applications. In
Applications De Recherche Scientifique
2-(Benzyloxy)-1,3,5-trimethylbenzene has several scientific research applications. It is used as a building block in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and materials. It is also used as a starting material for the synthesis of mesitylene derivatives that have potential applications in the fields of organic electronics, optoelectronics, and photovoltaics. Additionally, this compound is used as a reference standard in analytical chemistry for the identification and quantification of mesitylene derivatives in complex mixtures.
Mécanisme D'action
The mechanism of action of 2-(Benzyloxy)-1,3,5-trimethylbenzene is not well understood. However, it is believed that this compound acts as a substrate for enzymes that catalyze the oxidation of aromatic compounds. This leads to the formation of reactive intermediates that can undergo further reactions to produce various organic compounds.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 2-(Benzyloxy)-1,3,5-trimethylbenzene. However, it has been reported that this compound exhibits low toxicity and is not mutagenic or carcinogenic. It is also not expected to have any significant effects on human health or the environment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(Benzyloxy)-1,3,5-trimethylbenzene in lab experiments is its high purity and stability. This compound can be easily synthesized in large quantities and is readily available from commercial sources. Additionally, it has a low toxicity profile and is not expected to have any adverse effects on lab personnel or the environment. However, one of the main limitations of using this compound is its limited solubility in water and some organic solvents, which can make it difficult to handle in certain experiments.
Orientations Futures
There are several future directions for the research and development of 2-(Benzyloxy)-1,3,5-trimethylbenzene. One of the main areas of focus is the synthesis of new mesitylene derivatives that have improved properties and potential applications in various fields. Another area of focus is the development of new methods for the synthesis of 2-(Benzyloxy)-1,3,5-trimethylbenzene that are more efficient and environmentally friendly. Additionally, there is a need for further research on the mechanism of action and biochemical and physiological effects of this compound to better understand its potential applications and limitations.
Méthodes De Synthèse
The synthesis of 2-(Benzyloxy)-1,3,5-trimethylbenzene can be achieved through several methods. One of the most commonly used methods is the Friedel-Crafts alkylation of mesitylene with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out in anhydrous conditions and produces a high yield of the desired product. Another method involves the reaction of mesitylene with benzyl alcohol in the presence of a dehydrating agent such as sulfuric acid. This method also produces a high yield of the desired product.
Propriétés
Numéro CAS |
19578-76-8 |
|---|---|
Nom du produit |
2-(Benzyloxy)-1,3,5-trimethylbenzene |
Formule moléculaire |
C16H18O |
Poids moléculaire |
226.31 g/mol |
Nom IUPAC |
1,3,5-trimethyl-2-phenylmethoxybenzene |
InChI |
InChI=1S/C16H18O/c1-12-9-13(2)16(14(3)10-12)17-11-15-7-5-4-6-8-15/h4-10H,11H2,1-3H3 |
Clé InChI |
LRDRIZQHBIVHEQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)OCC2=CC=CC=C2)C |
SMILES canonique |
CC1=CC(=C(C(=C1)C)OCC2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



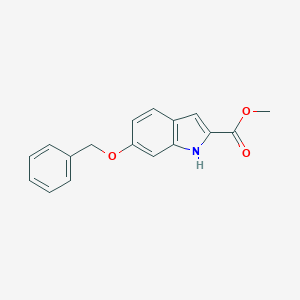
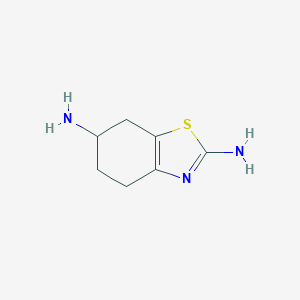
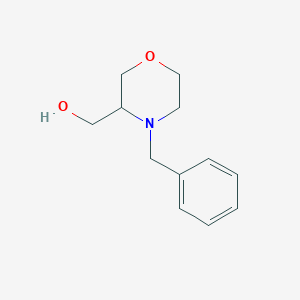
![6'-[Cyclohexyl(methyl)amino]-2'-[4-[2-[4-[[6'-[cyclohexyl(methyl)amino]-3'-methyl-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]amino]phenyl]propan-2-yl]anilino]-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B27054.png)
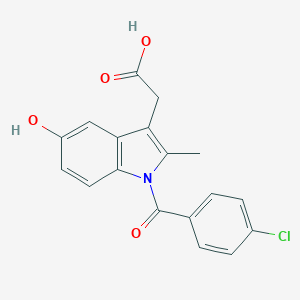
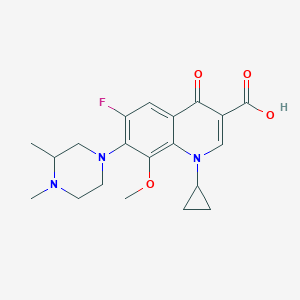
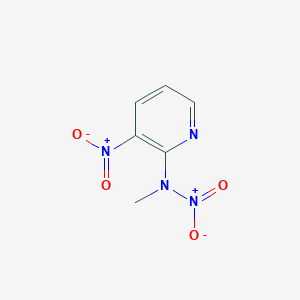
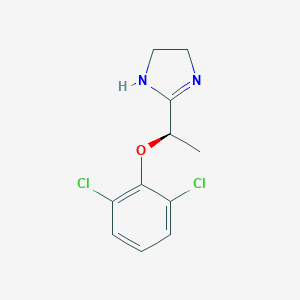
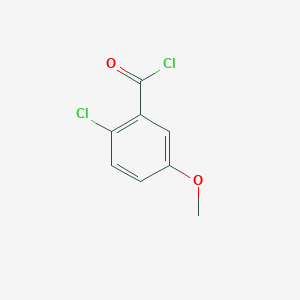
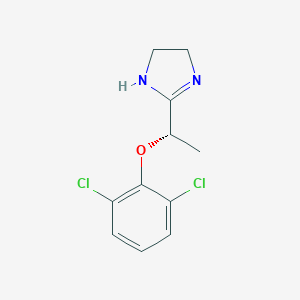

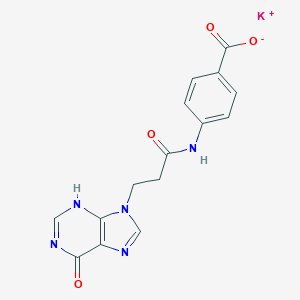
![3-[1-(Dimethylamino)ethyl]phenol](/img/structure/B27075.png)
![3-[1-[Di(methyl-d3)amino]ethyl]phenol](/img/structure/B27080.png)